![molecular formula C20H24N2O4S B4739947 N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4739947.png)
N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide
Overview
Description
N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide, also known as BMS-687453, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. Studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has several advantages and limitations for lab experiments. One of the advantages is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. Moreover, this compound has been shown to have low toxicity in preclinical studies. However, one of the limitations is the lack of data on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route.
Future Directions
There are several future directions for the research on N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide. One of the directions is the further investigation of its mechanism of action and its potential targets. Moreover, more preclinical studies are needed to determine the optimal dosage, administration route, and toxicity profile of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide in humans.
Scientific Research Applications
N-benzyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Preclinical studies have shown that this compound has potent anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
N-benzyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-11-10-17(27(24,25)22-12-6-3-7-13-22)14-18(19)20(23)21-15-16-8-4-2-5-9-16/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHSYVNKANJNGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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